molecular formula C21H19N7O B2544685 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea CAS No. 1172397-01-1

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea

Cat. No.: B2544685
CAS No.: 1172397-01-1
M. Wt: 385.431
InChI Key: VLQQZFOICGHKGK-UHFFFAOYSA-N
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Description

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, including an imidazole ring, a pyrimidine ring, and a urea linkage, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring is synthesized through cyclization reactions.

    Pyrimidine Ring Construction: The pyrimidine ring is then constructed via condensation reactions involving appropriate starting materials.

    Coupling Reactions: The imidazole and pyrimidine rings are coupled together using a suitable linker, often involving amination reactions.

    Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate compound with an isocyanate or a similar reagent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds:

    1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea: Similar structure but lacks the m-tolyl group.

    1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea: Similar structure but has a p-tolyl group instead of m-tolyl.

Uniqueness: 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

1-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O/c1-15-3-2-4-18(11-15)27-21(29)26-17-7-5-16(6-8-17)25-19-12-20(24-13-23-19)28-10-9-22-14-28/h2-14H,1H3,(H,23,24,25)(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQQZFOICGHKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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